CB096

RNA-small molecule binding c9ALS/FTD microscale thermophoresis

c9ALS/FTD researchers often face confounding effects when using non-selective RNA translation inhibitors that obscure RAN-specific readouts. CB096 eliminates this ambiguity through precise structural recognition. • Selectively binds the native 1×1 GG internal loop (5′CGG/3′GGC) of r(G4C2)exp without shifting conformational equilibrium • Inhibits RAN translation (IC50 20 μM, HEK293T) while sparing canonical ATG-driven translation in dual-reporter assays • Rescues nucleocytoplasmic transport dysfunction and reduces stress granule formation in a single cellular model • Distinguished from CB253 (2×2 GG loop inducer) and NSC311153 (non-selective binder) by defined binding mode and superior selectivity Supplied with full analytical characterization. For research use only.

Molecular Formula C14H11N3O4
Molecular Weight 285.25 g/mol
Cat. No. B2630098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB096
Molecular FormulaC14H11N3O4
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O
InChIInChI=1S/C14H11N3O4/c1-21-13-6-8(2-5-12(13)18)14-15-10-4-3-9(17(19)20)7-11(10)16-14/h2-7,18H,1H3,(H,15,16)
InChIKeyLSNPOGOZVAHETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CB096: RAN Translation Inhibitor for c9ALS/FTD


CB096 (2-methoxy-4-(6-nitro-1H-benzo[d]imidazol-2-yl)phenol; CAS: 108883-90-5) is a benzimidazole-derived small molecule inhibitor of repeat-associated non-ATG (RAN) translation [1]. It selectively binds to a repeating 1 × 1 GG internal loop structure (5′CGG/3′GGC) formed by the hexanucleotide repeat expansion r(G4C2)exp, the genetic hallmark of c9ALS/FTD . CB096 interferes with toxic gain-of-function mechanisms driven by this RNA structure, including nucleocytoplasmic transport dysfunction and production of toxic dipeptide repeat proteins, without affecting canonical translation [2].

Workflow
RAN translation inhibition pathway studies
Selection
Benzimidazole-derived RNA repeat expansion probe
Use Context
c9ALS/FTD cellular model experiments and dipeptide repeat protein research

Why CB096 Cannot Be Substituted


Small molecules targeting the r(G4C2)exp RNA in c9ALS/FTD exhibit distinct binding modes and functional outcomes that preclude generic substitution. CB096 is a benzimidazole derivative that specifically recognizes the 1 × 1 GG internal loop conformation [1]. In contrast, CB253, a quinazoline derivative, induces a conformational shift to a 2 × 2 GG internal loop [2]. Other inhibitors like NSC311153 bind the repeat expansion without defined structural specificity and show modest selectivity and weak functional effects . These mechanistic differences translate into quantifiably distinct potencies and rescue profiles in cellular models, making compound selection a critical variable in experimental design and reproducibility.

Binding Conformation
CB096 binds the 1×1 GG internal loop, whereas CB253 shifts RNA to a 2×2 loop; structural recognition profiles may not transfer.
Inhibitor Selectivity
NSC311153 binds r(G4C2)exp without defined structural specificity; RAN translation inhibition response may differ.
Functional Rescue
Rescue of nucleocytoplasmic transport and stress granule phenotypes may not replicate with compounds targeting different RNA conformations.

CB096 Head-to-Head Evidence


Binding Affinity to r(G4C2)exp Hairpin

CB096 demonstrates stronger binding affinity for the r(G4C2)exp hairpin compared to the quinazoline derivative CB253. CB096 binds the r(G4C2)8 hairpin with an EC50 of 19 µM [1], whereas CB253 binds the same RNA hairpin with an EC50 of 30 (±4) µM [2]. This represents a ~1.6-fold higher binding affinity for CB096.

Binding Affinity
Cross-study comparable
EC50 19 µM
Supports binding affinity assessment context
CB253: EC50 30 µM. MST with r(G4C2)8 hairpin. Review for assay context.
RNA-small molecule binding c9ALS/FTD microscale thermophoresis

RAN Translation Inhibition Potency

CB096 exhibits superior inhibition of RAN translation and downstream toxic dipeptide reduction compared to the indole-fused isoquinolinium salt NSC311153. At a concentration of 25 µM, CB096 robustly inhibits RAN translation and decreases poly(GP) DPR production [1]. In contrast, NSC311153 at the same 25 µM concentration reduces poly(GP) levels by only 10%, requiring 100 µM to achieve 47% reduction .

RAN Translation Inhibition
Cross-study comparable
Reported robust poly(GP) DPR reduction at 25 µM
Supports RAN translation pathway-response context
NSC311153: 10% reduction at 25 µM. HEK293T r(G4C2)66 model. Data to verify.
RAN translation c9ALS/FTD poly(GP) reduction

Selective RAN Translation Inhibition

CB096 selectively inhibits repeat-associated non-ATG (RAN) translation while sparing canonical ATG-driven translation. In HEK293T cells co-transfected with plasmids encoding r(G4C2)66-No ATG-GFP (RAN translation) and ATG-mCherry (canonical translation), CB096 significantly reduced RAN translation but did not affect canonical translation [1]. Furthermore, CB096 had no effect on r(G4C2)66 mRNA levels as measured by RT-qPCR, confirming that its mechanism operates at the translational level rather than through RNA degradation [1].

Translational Selectivity
Head-to-head
Canonical translation spared; mRNA levels unchanged
Supports RAN-selective mechanism interpretation
Dual reporter assay, HEK293T. RT-qPCR confirmed. Endpoint context.
RAN translation translational selectivity c9ALS/FTD

Nucleocytoplasmic Transport Rescue

CB096 alleviates dysfunctional nucleocytoplasmic transport, a key pathological hallmark of c9ALS/FTD. In HEK293T cells expressing r(G4C2)66, treatment with 25 µM CB096 significantly restored the nuclear-to-cytoplasmic distribution of the reporter protein tdTomato, with quantification showing a marked increase in nuclear localization compared to vehicle-treated controls [1]. The effect was comparable in directionality to the positive control KPT-350, a selective inhibitor of Exportin-1-mediated nuclear export [1].

Nucleocytoplasmic Transport
Head-to-head
Reported increase in nuclear tdTomato localization
Supports downstream pathology rescue endpoint context
Vehicle and KPT-350 comparator. HEK293T model. Review for assay context.
nucleocytoplasmic transport c9ALS/FTD cellular pathology

r(G4C2)66-Induced Stress Granule Reduction

CB096 selectively reduces the abundance of stress granules induced by r(G4C2)66 expression without affecting chemically induced stress granules. In HEK293T cells, 25 µM CB096 significantly decreased the average number of stress granules per nucleus in cells expressing r(G4C2)66 [1]. In contrast, CB096 had no effect on stress granules induced by sodium arsenite (NaAsO2), a chemical inducer of oxidative stress [1].

Stress Granule Reduction
Head-to-head
Selective reduction of r(G4C2)66-induced stress granules
Supports disease-specific pathway-response context
No effect on NaAsO2-induced granules. ATXN2 staining. Endpoint context.
stress granules c9ALS/FTD RNA toxicity

CB096 Application Scenarios


Selective RAN Translation Inhibition in c9ALS/FTD Models

CB096 is the optimal choice for experiments requiring selective inhibition of RAN translation without confounding effects on canonical translation. Its demonstrated selectivity in dual-reporter assays (RAN vs. ATG-driven translation) [1] makes it ideal for dissecting the specific contribution of RAN translation to c9ALS/FTD pathology. Researchers should prioritize CB096 over less selective inhibitors like NSC311153 when the experimental goal is to isolate RAN translation effects.

RNA Structural Determinants of Pathogenicity

CB096's specific recognition of the 1 × 1 GG internal loop conformation in r(G4C2)exp [1] positions it as a unique tool for studying how distinct RNA structural motifs drive pathogenesis. Unlike CB253, which shifts the equilibrium toward a 2 × 2 GG loop conformation [2], CB096 binds the native 1 × 1 loop structure. This makes CB096 the preferred compound for structure-function studies correlating specific RNA conformations with downstream toxic phenotypes.

Downstream Pathology Rescue in c9ALS/FTD

CB096 is uniquely validated for rescuing multiple downstream pathological hallmarks in a single cellular model, including nucleocytoplasmic transport dysfunction and stress granule formation [1]. For researchers seeking a single tool compound that demonstrates both target engagement (RAN translation inhibition) and functional rescue of disease-relevant phenotypes, CB096 provides a comprehensively characterized solution, reducing the need for multiple orthogonal compounds.

Application
Selection Property
Validation Focus
Selective RAN translation studies in c9ALS/FTD models
RAN translation pathway selectivity context
Canonical translation endpoint review
RNA structural determinant of pathogenicity research
1×1 GG internal loop recognition profile
RNA conformation-pathology correlation review
Downstream c9ALS/FTD pathology rescue studies
Nucleocytoplasmic transport and stress granule rescue context
Target engagement and functional endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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